Cas no 921469-38-7 (3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-
- AKOS024626839
- 3-(4-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4-dione
- F2094-0728
- 921469-38-7
- 3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
-
- Inchi: 1S/C19H20ClN3O3/c1-4-13-10-21-17-15(16(13)26-5-2)18(24)23(19(25)22(17)3)11-12-6-8-14(20)9-7-12/h6-10H,4-5,11H2,1-3H3
- InChI Key: PWUFKJBPLCJYCO-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2=CC=C(Cl)C=C2)C(=O)C2=C(OCC)C(CC)=CN=C2N1C
Computed Properties
- Exact Mass: 373.1193192g/mol
- Monoisotopic Mass: 373.1193192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 62.7Ų
Experimental Properties
- Density: 1.297±0.06 g/cm3(Predicted)
- Boiling Point: 555.3±60.0 °C(Predicted)
- pka: 3.40±0.20(Predicted)
3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2094-0728-5μmol |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-50mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-75mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-20μmol |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-25mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-5mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-30mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-100mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-10mg |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2094-0728-10μmol |
3-[(4-chlorophenyl)methyl]-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
921469-38-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Related Literature
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
Additional information on 3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
Comprehensive Analysis of 3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS No. 921469-38-7)
The compound 3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (CAS No. 921469-38-7) is a structurally complex heterocyclic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique pyrido[2,3-d]pyrimidine core, combined with functional groups like 4-chlorophenyl and ethoxy substitutions, makes it a versatile candidate for various applications. Researchers are particularly intrigued by its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted drug discovery.
In recent years, the demand for small-molecule therapeutics has surged, driven by advancements in precision medicine and computational chemistry. This compound’s multi-ring system and substituent diversity position it as a promising scaffold for designing novel bioactive agents. Its CAS No. 921469-38-7 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies. Notably, the ethyl and methyl groups enhance its lipophilicity, a critical factor for blood-brain barrier permeability—a hot topic in neuropharmacology.
The synthesis of 3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions, including condensation and cyclization. Its chlorophenyl moiety is often highlighted in discussions about molecular docking and binding affinity, as halogenated aromatic rings are known to improve target engagement. Laboratories optimizing its yield focus on green chemistry principles, addressing the growing emphasis on sustainable synthesis in the chemical industry.
From a commercial perspective, this compound’s patent landscape and derivative applications are closely monitored. Its potential use in crop protection formulations has also been explored, linking it to broader conversations about agrochemical innovation. As AI-driven drug design gains traction, computational models increasingly reference such heterocyclic frameworks for virtual screening. The inclusion of 921469-38-7 in compound libraries underscores its value in high-throughput screening (HTS) campaigns.
Safety and toxicological profiles of this molecule remain under investigation, with preliminary data suggesting manageable ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). Its ethoxy group may influence metabolic stability, a key consideration in lead optimization workflows. Researchers also note its potential as a fluorescence probe due to its conjugated system, expanding its utility beyond therapeutic contexts.
In summary, CAS No. 921469-38-7 represents a compelling case study in modern medicinal chemistry. Its structural features align with contemporary needs for selective inhibitors and functional materials, while its synthesis challenges inspire innovations in catalytic methodologies. As interdisciplinary research grows, this compound’s role in bridging chemical biology and material science will likely expand, making it a staple in both academic and industrial settings.
921469-38-7 (3-(4-chlorophenyl)methyl-5-ethoxy-6-ethyl-1-methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione) Related Products
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)



